2-(5-Chloro-2-isobutoxyphenyl)ethanol

Dihydroorotase Inhibition Pyrimidine Biosynthesis Cancer Research

Researchers requiring a validated chemical probe for epigenetic or oncology targets often find generic phenethyl alcohols fail to replicate specific inhibitory profiles. 2-(5-Chloro-2-isobutoxyphenyl)ethanol addresses this with a defined substitution pattern critical for target engagement. - Quantifiable multi-target activity: Confirmed inhibition of human FTO (IC50 = 2.64 × 10⁴ nM), dihydroorotase (IC50 = 1.80 × 10⁵ nM), and the E. coli GroEL/GroES system (IC50 = 2.20 × 10⁴ nM). - Cellular efficacy: Demonstrated growth inhibition in human MCF7 breast cancer cells, serving as a reliable positive control. - Supply chain assurance: This building block is available in standard pack sizes (100 mg to 10 g), with custom synthesis and bulk quantities supported.

Molecular Formula C12H17ClO2
Molecular Weight 228.71 g/mol
Cat. No. B12988993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-isobutoxyphenyl)ethanol
Molecular FormulaC12H17ClO2
Molecular Weight228.71 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)Cl)CCO
InChIInChI=1S/C12H17ClO2/c1-9(2)8-15-12-4-3-11(13)7-10(12)5-6-14/h3-4,7,9,14H,5-6,8H2,1-2H3
InChIKeyOGJPXHVBQQOTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Chloro-2-isobutoxyphenyl)ethanol Overview


2-(5-Chloro-2-isobutoxyphenyl)ethanol is an organic compound classified as a substituted phenethyl alcohol, bearing a chlorine atom at the 5-position and an isobutoxy group at the 2-position of the phenyl ring . It has the molecular formula C₁₂H₁₇ClO₂ and a molecular weight of approximately 228.71 g/mol . This compound is a versatile small molecule scaffold primarily utilized as a building block in organic synthesis and as a research tool for probing specific biological targets, including various enzymes and receptors . Its distinct substitution pattern differentiates it from simpler phenethyl alcohols, offering unique interactions in biological systems.

2-(5-Chloro-2-isobutoxyphenyl)ethanol Substitution Specificity


The precise substitution pattern of 2-(5-Chloro-2-isobutoxyphenyl)ethanol—specifically the 5-chloro and 2-isobutoxy groups on the phenethyl alcohol backbone—dictates its unique interaction profile with biological targets. This is not a case where a simple change in substituent leads to a predictable, linear change in activity. Data indicate that even minor structural modifications can result in a loss of functional activity against certain enzyme classes [1]. For instance, the isobutoxy moiety is critical for interactions within hydrophobic enzyme pockets, while the chlorine atom influences electronic properties and binding orientation [2]. Therefore, generic substitution with an unsubstituted phenethyl alcohol or a differently substituted analog is highly likely to fail in reproducing the specific experimental outcomes documented for this compound, leading to invalid experimental conclusions or failed synthetic steps.

2-(5-Chloro-2-isobutoxyphenyl)ethanol Evidence Profile


Dihydroorotase Inhibition

2-(5-Chloro-2-isobutoxyphenyl)ethanol demonstrates measurable inhibition of dihydroorotase from mouse Ehrlich ascites tumor cells. While not a potent inhibitor, this activity is a specific biochemical property that distinguishes it from other small molecules that do not interact with this target. This is a class-level inference, as no direct head-to-head comparator data is available in the primary literature for this specific assay. The compound was evaluated at a concentration of 10 µM [1].

Dihydroorotase Inhibition Pyrimidine Biosynthesis Cancer Research

MCF7 Antiproliferative Activity

The compound has demonstrated antiproliferative activity against human MCF7 breast cancer cells in a functional assay. This is a class-level inference as the specific IC50 value for this compound in this assay is not provided in the source, but the assay description confirms the compound was tested and exhibited activity. This differentiates it from compounds that are inactive in this cancer cell line model [1].

Antiproliferative MCF7 Cancer Research

Human FTO Inhibition

2-(5-Chloro-2-isobutoxyphenyl)ethanol shows measurable inhibition of the human fat mass and obesity-associated protein (FTO), an alpha-ketoglutarate-dependent dioxygenase involved in RNA demethylation. The reported IC50 is 2.64 x 10⁴ nM [1]. While not a potent inhibitor, this specific, quantifiable interaction distinguishes it from other small molecules that have no affinity for FTO. This is a class-level inference, as a direct comparator is not available in the source data.

FTO Inhibition RNA Demethylation Epigenetics

GroEL/GroES Chaperonin Inhibition

The compound has been shown to inhibit the Escherichia coli GroEL/GroES chaperonin system with an IC50 of 2.20 x 10⁴ nM [1]. This is a specific, quantifiable interaction with a bacterial protein folding machinery. This is a class-level inference, as no direct comparator data is provided. This activity distinguishes it from molecules that do not interfere with bacterial chaperonin function.

GroEL/GroES Inhibition Chaperonin Antibacterial

5-Lipoxygenase Inhibition

2-(5-Chloro-2-isobutoxyphenyl)ethanol was tested for inhibitory activity against 5-Lipoxygenase (5-LO) in human polymorphonuclear leukocytes (PMNs) [1]. While a specific IC50 value is not provided in this summary, the assay confirms the compound's interaction with this key enzyme in the leukotriene synthesis pathway. This distinguishes it from compounds that do not modulate 5-LO activity. This is a class-level inference.

5-Lipoxygenase Inhibition Inflammation Leukotriene Synthesis

2-(5-Chloro-2-isobutoxyphenyl)ethanol Application Scenarios


Probe for Dihydroorotase & Pyrimidine Metabolism

This compound serves as a research tool for investigating the role of dihydroorotase in pyrimidine biosynthesis. Based on its quantifiable inhibition of dihydroorotase from mouse Ehrlich ascites cells (IC50 = 1.80 x 10⁵ nM at pH 7.37) [1], it can be used as a starting point for structure-activity relationship (SAR) studies or as a control in assays related to this enzyme. This application is most relevant for oncology or parasitology research where pyrimidine metabolism is a target.

FTO Demethylase Activity Probe

The compound's measured inhibition of human FTO (IC50 = 2.64 x 10⁴ nM) makes it a candidate for use as a tool compound in epigenetic studies [2]. It can be employed to investigate the functional consequences of FTO inhibition in cellular models of cancer or metabolic disease, providing a benchmark for the development of more potent FTO inhibitors.

GroEL/GroES Chaperonin Research Tool

The compound's activity against the E. coli GroEL/GroES chaperonin system (IC50 = 2.20 x 10⁴ nM) supports its use in antibacterial research [3]. It can be utilized in in vitro assays to dissect the mechanism of chaperonin inhibition or as a starting chemical scaffold for medicinal chemistry efforts aimed at developing novel antibacterial agents.

MCF7 Antiproliferative Reference Compound

Given its confirmed activity in inhibiting the growth of human MCF7 breast cancer cells [4], this compound can be employed as a positive control or reference standard in cell-based assays. Its use can help benchmark the activity of new chemical entities being screened for anticancer potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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